2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol
Overview
Description
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 g/mol . It is characterized by the presence of a chloropyrazine ring attached to an ethan-1-ol moiety through an oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol typically involves the reaction of 6-chloropyrazine with ethylene glycol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
[ \text{6-Chloropyrazine} + \text{Ethylene Glycol} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrazine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(6-Chloropyrazin-2-yl)oxy]ethanal or 2-[(6-Chloropyrazin-2-yl)oxy]ethanoic acid.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The chloropyrazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Bromopyrazin-2-yl)oxy]ethan-1-ol
- 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol
- 2-[(6-Iodopyrazin-2-yl)oxy]ethan-1-ol
Uniqueness
2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific chemical reactions and biological studies .
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-4-6(9-5)11-2-1-10/h3-4,10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWABEJKPSAWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496536 | |
Record name | 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64332-21-4 | |
Record name | 2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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